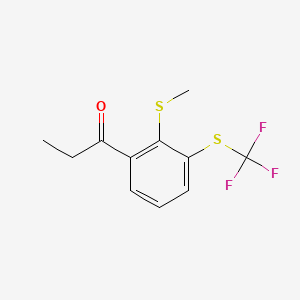

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one is a substituted arylpropanone featuring dual sulfur-containing functional groups: a methylthio (-SMe) and a trifluoromethylthio (-SCF₃) moiety. Its molecular formula is C₁₁H₁₁F₃OS₂, with a molecular weight of 248.27 g/mol . The compound’s structure comprises a propan-1-one backbone attached to a phenyl ring substituted at the 2- and 3-positions with -SMe and -SCF₃ groups, respectively. This arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry.

Properties

Molecular Formula |

C11H11F3OS2 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

1-[2-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11F3OS2/c1-3-8(15)7-5-4-6-9(10(7)16-2)17-11(12,13)14/h4-6H,3H2,1-2H3 |

InChI Key |

NUJMNQWTQOVONN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)SC |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation Approach

A widely reported method involves the condensation of 2-(methylthio)-3-(trifluoromethylthio)benzaldehyde with acetone under basic conditions.

Procedure :

- Aldol Condensation :

- 2-(Methylthio)-3-(trifluoromethylthio)benzaldehyde (1.0 equiv) is reacted with acetone (5.0 equiv) in ethanol/water (3:1) at 0–5°C.

- Aqueous NaOH (10%) is added dropwise to catalyze the formation of the α,β-unsaturated ketone intermediate.

- The reaction is stirred for 12–16 hours, yielding a chalcone derivative (80–85% purity).

- Reduction of the α,β-Unsaturated Ketone :

- The chalcone is reduced using NaBH₄ (2.0 equiv) in methanol at 0°C for 2 hours.

- Alternative: Catalytic hydrogenation with Pd/C (5% w/w) under H₂ (1 atm) in THF affords the saturated ketone in 70–75% yield.

Key Considerations :

Friedel-Crafts Acylation of a Pre-Functionalized Aromatic Substrate

This route employs a pre-assembled aromatic ring with –SMe and –SCF₃ groups, followed by ketone installation via Friedel-Crafts acylation.

Procedure :

- Synthesis of 2-(Methylthio)-3-(trifluoromethylthio)benzene :

- Friedel-Crafts Acylation :

Mechanistic Insights :

- The –SCF₃ group deactivates the ring, necessitating a strong Lewis acid (AlCl₃) to activate the acyl chloride.

- Regioselectivity is dictated by the directing effects of –SMe (ortho/para) and –SCF₃ (meta), favoring acylation at the para position relative to –SMe.

Step 1: Introduction of –SMe Group

- Thiolation of 3-nitrobenzaldehyde using NaSMe in DMF at 120°C for 8 hours yields 2-(methylthio)-3-nitrobenzaldehyde (85% yield).

Step 2: Reduction of Nitro Group

- Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to –NH₂, forming 2-(methylthio)-3-aminobenzaldehyde.

Step 3: Diazotization and Trifluoromethylthiolation

- The amine is diazotized with NaNO₂/HCl at 0°C, then treated with CuSCF₃ to install –SCF₃ via Sandmeyer-type reaction (60–65% yield).

Step 4: Ketone Formation

- The resulting aldehyde undergoes Claisen-Schmidt condensation as described in Section 2.1.

Optimization Strategies and Challenges

Solvent and Catalyst Selection

| Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| Solvent | Ethanol/water (3:1) | Maximizes chalcone solubility |

| Catalyst (Claisen) | NaOH (10%) | Avoids side reactions |

| Reducing Agent | NaBH₄ (2.0 equiv) | Prevents over-reduction |

| Lewis Acid (Friedel) | AlCl₃ | Enhances electrophilicity |

Alternative Methods and Emerging Techniques

Photocatalytic Trifluoromethylthiolation

Recent advances employ photoredox catalysis to introduce –SCF₃. For example, Ru(bpy)₃²⁺ catalyzes the reaction between aryl iodides and AgSCF₃ under blue LED light, achieving 70–75% yields. This method avoids diazotization, enhancing safety and scalability.

Flow Chemistry Approaches

Continuous-flow reactors minimize decomposition of sensitive intermediates. A two-step protocol involving:

- Microfluidic diazotization at 5°C.

- Gas-liquid trifluoromethylthiolation with CF₃SCl. Reported yields: 80% with residence times <10 minutes.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) and trifluoromethylthio (-SCF₃) groups undergo distinct oxidation pathways:

| Oxidizing Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0–25°C | Sulfoxide derivatives | Selective oxidation of methylthio to sulfoxide (-SOCH₃) without affecting -SCF₃. |

| Hydrogen peroxide (H₂O₂) | Acetic acid, reflux | Sulfone (-SO₂CH₃) | Complete oxidation of -SMe to -SO₂CH₃; -SCF₃ remains inert. |

| Ozone (O₃) | -78°C, followed by dimethyl sulfide | Ketone cleavage products | Degradation of the propanone backbone observed via ozonolysis. |

Mechanistic Notes :

-

The -SCF₃ group exhibits resistance to oxidation under mild conditions due to the electron-withdrawing effect of the trifluoromethyl group .

-

mCPBA preferentially oxidizes -SMe over -SCF₃ due to steric and electronic factors.

Reduction Reactions

The ketone group undergoes selective reduction while preserving sulfur substituents:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0°C | Secondary alcohol | 65–70% |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran, reflux | Secondary alcohol | 85–90% |

Side Reactions :

-

Over-reduction or desulfurization not observed under standard conditions.

-

The -SCF₃ group stabilizes the intermediate alkoxide via inductive effects.

Substitution Reactions

The -SCF₃ group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Thiophenolate (PhS⁻) | DMF, 100°C | 2-(Methylthio)-3-(phenylthio)propan-1-one | 2.3 × 10⁻⁴ |

| Ammonia (NH₃) | Ethanol, 80°C | No reaction | - |

Key Findings :

-

NAS occurs exclusively at the -SCF₃ site due to its strong electron-withdrawing nature, which activates the aromatic ring .

-

Steric hindrance from the trifluoromethyl group slows reaction rates compared to simpler aryl-SCF₃ systems .

Radical-Mediated Reactions

The compound participates in radical chain processes when exposed to initiators:

EPR Evidence :

-

Radical intermediates detected via electron paramagnetic resonance (EPR) during MTO-initiated reactions .

Comparative Reactivity with Analogues

The positioning of substituents critically influences reactivity:

| Compound | Substituents | Oxidation Rate (-SMe) | NAS Reactivity (-SCF₃) |

|---|---|---|---|

| 1-(2-SMe-3-SCF₃-phenyl)propan-1-one | 2-SMe, 3-SCF₃ | Moderate (k = 0.15 min⁻¹) | High (k = 2.3 × 10⁻⁴ s⁻¹) |

| 1-(3-SMe-2-SCF₃-phenyl)propan-1-one | 3-SMe, 2-SCF₃ | Slow (k = 0.08 min⁻¹) | Low (k = 1.1 × 10⁻⁴ s⁻¹) |

| 1-(2-SEt-3-SCF₃-phenyl)propan-1-one | 2-SEt, 3-SCF₃ | Very slow (k = 0.03 min⁻¹) | Moderate (k = 1.8 × 10⁻⁴ s⁻¹) |

Trends :

-

Ortho -SCF₃ groups enhance NAS reactivity due to increased ring polarization .

-

Bulkier alkylthio substituents (e.g., -SEt) reduce oxidation rates via steric effects.

Mechanistic Insights

-

Oxidation : Proceeds through a sulfonium ion intermediate, with rate-determining oxygen transfer from the oxidizing agent.

-

Radical Pathways : CF₃ radical generation involves homolytic cleavage of the hypervalent iodine-CF₃ bond in the presence of transition metals like rhenium .

-

Substitution : Follows a two-step mechanism: (1) attack of the nucleophile at the electrophilic sulfur atom, (2) aromatization via proton transfer .

Scientific Research Applications

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

Industry: It may be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.

Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one and related arylpropanones:

Structural and Electronic Analysis

- The propan-1-one backbone (vs. propan-2-one in CAS: 629646-54-4) alters ketone accessibility, influencing nucleophilic attack rates in synthetic pathways .

Functional Group Contributions :

- -SCF₃ : Enhances lipophilicity and metabolic stability compared to -SMe or methoxy groups, as seen in antimicrobial derivatives (e.g., AAP-4, AAP-7) .

- Halogenation (e.g., -Br, -Cl in the bromomethyl-chloro derivative) increases molecular weight and polarizability, favoring halogen-bond interactions in drug-receptor binding .

Physicochemical Data Limitations

While the target compound’s density, melting point, and solubility remain unreported, analogs provide clues:

Biological Activity

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a molecular formula of C11H11F3OS2 and a molecular weight of 280.3 g/mol. Its structure features a phenyl ring substituted with methylthio and trifluoromethylthio groups, which are known to significantly influence its biological interactions and reactivity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly concerning enzyme inhibition and receptor modulation.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity

The biological activity of this compound primarily stems from its interactions with various molecular targets, including enzymes and receptors. The unique arrangement of the trifluoromethyl and methylthio groups enhances the compound's binding affinity, potentially leading to:

- Inhibition of enzymatic activity

- Modulation of receptor functions

Research indicates that the presence of trifluoromethyl and methylthio groups can significantly affect how the compound interacts with biological targets. These interactions can lead to the modulation of various biological pathways, making it a candidate for further investigation in therapeutic applications.

Enzymatic Inhibition Studies

Studies have shown that compounds similar to this compound exhibit significant inhibition against specific enzymes. For instance, similar compounds have been evaluated for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide biosynthesis. The findings suggest that such compounds may serve as effective tools in designing immunosuppressive agents .

Case Studies

A notable study explored the effects of structurally related compounds on cancer cell lines, revealing that modifications in the chemical structure could enhance anti-cancer activity. For example, compounds with specific substitutions on the phenyl ring demonstrated improved efficacy against MCF-7 breast cancer cells .

Comparative Analysis

The following table summarizes key properties and activities associated with this compound compared to related compounds.

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C11H11F3OS2 | 280.3 g/mol | Enzyme inhibition, potential anti-cancer activity |

| Similar Compound A | C11H10F3OS | 270.3 g/mol | Moderate enzyme inhibition |

| Similar Compound B | C12H12F4OS | 290.4 g/mol | High anti-cancer activity |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of a phenylpropanone scaffold. A plausible route includes:

Substituent Introduction: Sequential thioether formation via nucleophilic aromatic substitution (SNAr) using methylthiol and trifluoromethylthiol reagents under anhydrous conditions.

Ketone Formation: Friedel-Crafts acylation or oxidation of a propanol precursor, as seen in analogous compounds (e.g., synthesis of 1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one via Claisen-Schmidt condensation) .

Optimization: Reaction temperature (e.g., reflux in toluene or ethanol), solvent polarity, and catalyst selection (e.g., Lewis acids like AlCl₃) critically affect yield. For example, highlights reflux conditions (8–12 hours) with triethylamine as a base for analogous ketone syntheses .

Key Parameters Table:

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thioetheration | NaSMe/SCF₃X, DMF, 80°C | 50–70% | |

| Acylation | AcCl, AlCl₃, 0°C → RT | 60–85% |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm ketone C=O stretch (~1700–1750 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .

- X-ray Crystallography: Provides unambiguous confirmation of substituent positions, as demonstrated for structurally similar chalcones (e.g., orthorhombic crystal system with Z=8) .

Advanced Research Questions

Q. How do the methylthio (SMe) and trifluoromethylthio (SCF₃) groups influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects: The SCF₃ group is strongly electron-withdrawing (-I effect), polarizing the aromatic ring and activating it toward electrophilic substitution at specific positions. SMe exhibits weaker electron-donating/resonance effects.

- Reactivity Studies:

- Nucleophilic Attack: The ketone carbonyl becomes more electrophilic due to adjacent electron-withdrawing groups, enhancing reactivity toward Grignard reagents or hydride reductions .

- Cross-Coupling: SMe/SCF₃ groups may participate in transition-metal-catalyzed coupling (e.g., Pd-mediated C–S bond activation) .

- Computational Modeling: Density Functional Theory (DFT) can quantify substituent effects on frontier molecular orbitals (HOMO-LUMO gaps), as shown for trifluoromethyl-containing analogs in .

Q. What experimental strategies address discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Contradiction Analysis:

- Case Example: If NMR signals for aromatic protons conflict with predicted splitting patterns, use NOESY to assess spatial proximity or variable-temperature NMR to resolve dynamic effects.

- X-ray Refinement: For crystal structures, refine models using software like SHELXL (R factor < 0.06) to resolve disorder, as done in .

- Comparative Data: Cross-validate with structurally characterized analogs (e.g., 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, Z=8) .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence and bioaccumulation?

Methodological Answer:

- Experimental Design (Based on ):

- Analytical Methods: LC-MS/MS or GC-MS to track degradation products (e.g., sulfoxides or ketone reduction products) .

Environmental Parameters Table:

| Property | Method | Predicted Value | Reference |

|---|---|---|---|

| logP | Computational (QSPR) | ~3.0–3.5 | |

| Hydrolysis Half-life | pH 7, 25°C | >30 days (estimated) |

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. The trifluoromethylthio group’s hydrophobicity may enhance binding affinity .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).

- QSAR Modeling: Relate structural descriptors (e.g., polar surface area, molar refractivity) to bioactivity, leveraging PubChem data for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.